1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene 1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18847918
InChI: InChI=1S/C11H14BrClO/c1-2-14-11-7-3-6-10(13)9(11)5-4-8-12/h3,6-7H,2,4-5,8H2,1H3
SMILES:
Molecular Formula: C11H14BrClO
Molecular Weight: 277.58 g/mol

1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene

CAS No.:

Cat. No.: VC18847918

Molecular Formula: C11H14BrClO

Molecular Weight: 277.58 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene -

Specification

Molecular Formula C11H14BrClO
Molecular Weight 277.58 g/mol
IUPAC Name 2-(3-bromopropyl)-1-chloro-3-ethoxybenzene
Standard InChI InChI=1S/C11H14BrClO/c1-2-14-11-7-3-6-10(13)9(11)5-4-8-12/h3,6-7H,2,4-5,8H2,1H3
Standard InChI Key SXALFPYNRXTMIL-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C(=CC=C1)Cl)CCCBr

Introduction

Chemical Structure and Identification

The molecular structure of 1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene features a benzene ring with three distinct substituents:

  • A chloro group (-Cl) at position 2.

  • An ethoxy group (-OCH2_2CH3_3) at position 6.

  • A 3-bromopropyl chain (-CH2_2CH2_2CH2_2Br) at position 1.

The arrangement of these groups is represented by the SMILES notation CCOc1cccc(Cl)c1CCCBr . The InChIKey, computed as GRROMSFWTJFXEZ-UHFFFAOYSA-N, further confirms its unique stereochemistry .

Table 1: Key Identifiers

PropertyValue
CAS Number1806473-67-5
Molecular FormulaC11H14BrClO\text{C}_{11}\text{H}_{14}\text{BrClO}
Molecular Weight277.58 g/mol
Purity≥98% (HPLC)
SMILESCCOc1cccc(Cl)c1CCCBr

Synthesis and Manufacturing

The synthesis of 1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene typically involves a nucleophilic substitution reaction between 4-chloro-2-ethoxybenzene and 1,3-dibromopropane. The procedure follows these steps:

  • Reaction Setup: Combine 4-chloro-2-ethoxybenzene (1.0 equiv) with 1,3-dibromopropane (1.2 equiv) in dichloromethane (DCM) at room temperature.

  • Catalyst Addition: Introduce a catalytic amount of tetrabutylammonium bromide (TBAB) to enhance reactivity.

  • Purification: Isolate the product via column chromatography or recrystallization, yielding a purity ≥98% .

This method leverages the electron-donating ethoxy group to direct electrophilic substitution, while the bromopropyl chain introduces aliphatic reactivity for further functionalization.

Table 2: Synthetic Parameters

ParameterCondition
SolventDichloromethane (DCM)
Temperature20–25°C (ambient)
Reaction Time12–24 hours
Yield60–75% (optimized)

Physical and Chemical Properties

Physical Properties

While experimental data for melting/boiling points remain unspecified, predicted values suggest a boiling point of 302.7 ± 27.0°C and a density of 1.358 ± 0.06 g/cm³. The compound is soluble in organic solvents (e.g., DCM, ethanol) but exhibits limited water solubility due to its hydrophobic aromatic backbone.

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

  • Bromopropyl Chain: Participates in alkylation and cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Chloro Group: Acts as a leaving group in nucleophilic aromatic substitution.

  • Ethoxy Group: Stabilizes the aromatic ring via electron donation, directing electrophilic attacks to specific positions.

Applications in Research and Industry

1-(3-Bromopropyl)-2-chloro-6-ethoxybenzene is primarily utilized in:

  • Pharmaceutical Intermediate: Serves as a precursor for antitumor agents and kinase inhibitors, where its halogenated structure enables targeted biomolecular interactions.

  • Agrochemical Development: Used to synthesize herbicides and pesticides due to its stability under environmental conditions.

  • Material Science: Functionalized into liquid crystals or polymers for optoelectronic devices.

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